2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one
Overview
Description
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of a quinazolinone precursor, followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of dinitroquinazolinone derivatives.
Reduction: Formation of diaminoquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro groups can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylquinazolin-4(3H)-one: Lacks the nitro groups, resulting in different chemical and biological properties.
5,7-dinitroquinazolin-4(3H)-one: Lacks the methyl groups, which may affect its reactivity and biological activity.
2,3-dimethyl-6,8-dinitroquinazolin-4(3H)-one: Similar structure but with nitro groups in different positions, leading to different chemical behavior.
Uniqueness
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one is unique due to the specific positioning of its methyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dimethyl-5,7-dinitroquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-5-11-7-3-6(13(16)17)4-8(14(18)19)9(7)10(15)12(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKERGEBMHOMUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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